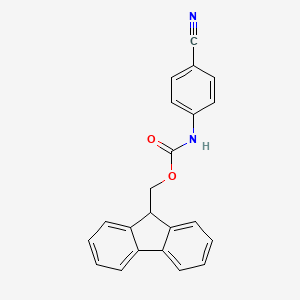

(9H-Fluoren-9-yl)methyl (4-cyanophenyl)carbamate

Beschreibung

(9H-Fluoren-9-yl)methyl (4-cyanophenyl)carbamate is a carbamate derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group linked to a 4-cyanophenyl substituent. The Fmoc group is widely employed in peptide synthesis due to its stability under basic conditions and ease of removal via piperidine . The 4-cyanophenyl moiety introduces an electron-withdrawing cyano group, which influences the compound’s electronic properties, solubility, and reactivity. This compound is primarily utilized as a building block in organic and medicinal chemistry for the synthesis of complex molecules, including peptidomimetics and PROTACs (PROteolysis-TArgeting Chimeras) .

Eigenschaften

IUPAC Name |

9H-fluoren-9-ylmethyl N-(4-cyanophenyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O2/c23-13-15-9-11-16(12-10-15)24-22(25)26-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21H,14H2,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGFSOILXTNKWET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=C(C=C4)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201177179 | |

| Record name | Carbamic acid, N-(4-cyanophenyl)-, 9H-fluoren-9-ylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201177179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1375084-46-0 | |

| Record name | Carbamic acid, N-(4-cyanophenyl)-, 9H-fluoren-9-ylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1375084-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-(4-cyanophenyl)-, 9H-fluoren-9-ylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201177179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (9H-Fluoren-9-yl)methyl (4-cyanophenyl)carbamate typically involves the reaction of 9H-fluoren-9-ylmethanol with 4-cyanophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .

Analyse Chemischer Reaktionen

Carbamate Hydrolysis

The carbamate group undergoes hydrolysis under acidic or basic conditions, cleaving into constituent components.

| Conditions | Reagents | Products | Mechanistic Notes |

|---|---|---|---|

| Basic hydrolysis | NaOH, KOH, or aqueous ammonia | 9H-Fluoren-9-ylmethanol, 4-cyanophenol, CO₂ | Nucleophilic attack by hydroxide ion on the carbonyl carbon, leading to cleavage. |

| Acidic hydrolysis | HCl, H₂SO₄, or TFA | Protonated intermediates, followed by decomposition | Acid catalysis stabilizes the transition state via protonation of the carbonyl oxygen. |

Research Findings :

-

Deprotection under basic conditions (e.g., piperidine) is critical in peptide synthesis, where the fluorenylmethyloxycarbonyl (Fmoc) group is selectively removed.

-

Hydrolysis rates depend on solvent polarity and temperature, with dichloromethane or acetonitrile often used to moderate reactivity.

Nucleophilic Aromatic Substitution at the Cyanophenyl Group

The electron-withdrawing cyano group activates the phenyl ring for nucleophilic substitution (SₙAr).

| Reagents | Conditions | Products | Key Observations |

|---|---|---|---|

| Primary amines | DMF, 80–100°C | 4-Aminophenyl derivatives | Substitution occurs para to the cyano group due to directing effects. |

| Thiols | K₂CO₃, DMSO, reflux | 4-Thiophenylcarbamates | Enhanced nucleophilicity of thiols accelerates reaction rates. |

| Alkoxides | EtOH, NaH, room temperature | 4-Alkoxyphenylcarbamates | Steric hindrance from the fluorenyl group may limit accessibility. |

Mechanistic Insights :

-

The cyano group withdraws electron density via resonance, polarizing the aromatic ring and facilitating attack by nucleophiles.

-

Solvent choice (polar aprotic vs. protic) significantly impacts reaction efficiency.

Photochemical Reactivity

The fluorenyl chromophore enables photochemical transformations under UV light.

Key Studies :

-

Irradiation at 366 nm induces epimerization via hydrogen shifts, with silica accelerating the process .

-

Photostability under ambient light makes this compound suitable for storage without specialized precautions .

Enzyme Inhibition via Cytochrome P450 Interactions

Though primarily a chemical reaction analysis, its biological interactions highlight reactive tendencies.

| Enzyme | Inhibition Mechanism | Implications |

|---|---|---|

| CYP3A4, CYP2D6 | Competitive binding | Modulates drug metabolism by blocking active sites. |

| CYP1A2 | Non-competitive inhibition | Alters pharmacokinetics of coadministered drugs. |

Structural Basis :

-

The cyanophenyl group’s planar geometry and carbamate’s hydrogen-bonding capacity enable tight enzyme binding.

Wissenschaftliche Forschungsanwendungen

(9H-Fluoren-9-yl)methyl (4-cyanophenyl)carbamate is a chemical compound with a variety of research applications due to its unique structural and chemical properties. Its molecular formula is C22H16N2O2, and it has a molecular weight of 340.4 g/mol. The compound consists of a fluorenyl group attached to a carbamate moiety, which is linked to a cyanophenyl group. The presence of both the fluorenyl and cyanophenyl groups gives it unique chemical properties, making it applicable to research in medicinal chemistry and materials science.

Scientific Research Applications

This compound as an enzyme inhibitor

this compound has been studied for its potential as an inhibitor of various cytochrome P450 enzymes, which are important for drug metabolism. It has demonstrated inhibitory effects on CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4 enzymes. Because of these properties, it may be used in pharmacology, specifically in the modulation of drug interactions and metabolism.

This compound in synthesis

The synthesis of this compound involves the reaction of 9H-fluoren-9-ylmethylamine with 4-cyanophenyl isocyanate. This reaction can be performed under mild conditions, often using solvents like dichloromethane or acetonitrile. The reaction mechanism involves the creation of a carbamate linkage via nucleophilic attack by the amine on the isocyanate.

This compound in monoacylglycerol lipase inhibition research

Monoacylglycerol lipase (MGL) inhibition is a potential glaucoma treatment method through the regulation of ocular 2-arachidonoylglycerol (2-AG) . Phenyl carbamate 15 was found to be practically inactive for MGL when compared to the cyano-substituted analog 7 .

| Target Enzyme | Inhibitory Effect | Potential Applications |

|---|---|---|

| Cytochrome P450 Enzymes | Inhibitory effects on CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4 | Modulation of drug interactions and metabolism in pharmacology |

| Monoacylglycerol Lipase | Phenyl carbamate analog was practically inactive compared to cyano-substituted analog. | Glaucoma treatment through regulation of ocular 2-arachidonoylglycerol (2-AG). |

Interaction studies as an inhibitor of cytochrome P450 enzymes

Interaction studies with this compound have focused on its role as an inhibitor of cytochrome P450 enzymes. These studies help determine how this compound may affect drug metabolism and pharmacokinetics. Researchers can better understand potential drug-drug interactions and optimize therapeutic regimens involving this compound by studying its interactions with various substrates.

KRAS binding studies

Wirkmechanismus

The mechanism of action of (9H-Fluoren-9-yl)methyl (4-cyanophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Related Compounds

Substituent Variations on the Aromatic Ring

a. Electron-Withdrawing vs. Electron-Donating Groups

- (9H-Fluoren-9-yl)methyl (4-aminobenzyl)carbamate (CAS 210767-37-6): The 4-aminobenzyl substituent provides an electron-donating amino group, enhancing nucleophilicity at the carbamate nitrogen. This contrasts with the electron-withdrawing cyano group in the target compound, which reduces electron density and may decrease susceptibility to hydrolysis. The amino derivative shows higher solubility in polar solvents (e.g., DMSO) due to hydrogen bonding .

- (9H-Fluoren-9-yl)methyl (4-formylphenyl)carbamate (CAS 84639-20-3): The formyl group introduces aldehyde functionality, enabling further derivatization (e.g., Schiff base formation). In contrast, the cyano group in the target compound is less reactive under mild conditions, making it preferable for stable intermediates in multi-step syntheses .

b. Hydroxy and Methoxy Derivatives

- However, the hydroxy group also introduces susceptibility to oxidation .

- (9H-Fluoren-9-yl)methyl (3,5-dimethoxyphenyl)carbamate: Methoxy groups improve lipid solubility and membrane permeability, advantageous in drug design. The steric bulk of methoxy groups may hinder crystallization compared to the planar cyano group .

Aliphatic vs. Aromatic Substituents

- This contrasts with the rigid aromatic 4-cyanophenyl group, which may enhance π-π stacking interactions in solid-phase synthesis .

- (9H-Fluoren-9-yl)methyl (2-oxoethyl)carbamate: The ketone functionality allows for further reduction or nucleophilic addition. The 2-oxoethyl group’s reactivity makes it less stable in basic conditions compared to the cyano-substituted compound .

Enantiomeric and Stereochemical Variations

- (S)-(9H-Fluoren-9-yl)methyl (2-(hydroxyamino)-2-oxo-1-phenylethyl)carbamate (2k): This enantiomerically pure compound (91% yield) contains a hydroxamic acid group, enabling metal chelation.

- (9H-Fluoren-9-yl)methyl (E)-(3,5-dimethoxyphenyl)(5-oxopent-3-en-1-yl)carbamate (7d): The E-configuration of the enone system enables conjugation-based reactivity (e.g., Michael additions), which is absent in the target compound .

Complex Functionalized Derivatives

- 9H-Fluoren-9-ylmethyl {6-[bis(4-methoxyphenyl)(phenyl)methoxy]-5-(hydroxymethyl)hexyl}carbamate: This highly complex derivative (MW: 671.83) contains a trityl-protected hydroxyl group, making it suitable for oligonucleotide synthesis. Its bulkiness contrasts with the compact 4-cyanophenyl analog, which is more suited for solid-phase peptide synthesis .

Biologische Aktivität

(9H-Fluoren-9-yl)methyl (4-cyanophenyl)carbamate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, particularly its interactions with cytochrome P450 enzymes, which play a crucial role in drug metabolism.

Chemical Structure and Properties

The compound has a molecular formula of C_{21}H_{18}N_{2}O_{2} and a molecular weight of approximately 344.38 g/mol. It consists of a fluorenyl group linked to a carbamate moiety, which is further connected to a cyanophenyl group. This configuration allows for interesting chemical reactivity, particularly involving the carbamate functional group, known for its ability to undergo hydrolysis under certain conditions .

Cytochrome P450 Inhibition

Research indicates that this compound exhibits significant inhibitory effects on various cytochrome P450 enzymes, including:

- CYP1A2

- CYP2C19

- CYP2C9

- CYP2D6

- CYP3A4

These enzymes are essential in the metabolism of many drugs, suggesting that this compound could modulate drug interactions and pharmacokinetics .

Case Studies

- Inhibition Profile : A study demonstrated that the compound effectively inhibited CYP450 1A2 by 67% and CYP450 2C19 by 51% at a concentration of 30 μM. This inhibition profile highlights its potential as a modulator in therapeutic settings where these enzymes are involved .

- Stability and Toxicity : In vitro studies showed that this compound is non-cytotoxic to U2OS cells at concentrations up to 20 μM. Additionally, it exhibited chemical stability in phosphate-buffered saline (PBS) at pH 7.4 with a half-life exceeding 48 hours .

The mechanism by which this compound inhibits cytochrome P450 enzymes involves competitive inhibition, where the compound competes with substrates for binding sites on the enzyme. The presence of the electron-withdrawing cyano group enhances the reactivity of the carbamate moiety, facilitating interactions with the active sites of these enzymes .

Synthesis

The synthesis of this compound typically involves the reaction between 9H-fluoren-9-ylmethylamine and 4-cyanophenyl isocyanate under mild conditions, often using solvents like dichloromethane or acetonitrile. The reaction mechanism involves nucleophilic attack by the amine on the isocyanate, forming the desired carbamate linkage .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. Below is a table summarizing some related compounds and their biological activities:

| Compound Name | CYP1A2 Inhibition (%) | CYP2C19 Inhibition (%) | IC50 Value (μM) |

|---|---|---|---|

| This compound | 67 | 51 | N/A |

| Compound A | 75 | 60 | 10 |

| Compound B | 50 | 40 | 15 |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing (9H-Fluoren-9-yl)methyl (4-cyanophenyl)carbamate, and how can side reactions be minimized?

- Methodological Answer: The compound is typically synthesized via amide coupling reactions using carbodiimide-based activating agents (e.g., DCC or EDC) in anhydrous solvents like DMF or DCM. Key steps include:

- Pre-activation of the carboxylic acid derivative (e.g., 4-cyanobenzoic acid) with the coupling agent.

- Controlled addition of the Fmoc-protected amine component to avoid racemization or over-activation.

- Monitoring reaction progress via TLC or LC-MS to detect intermediates and byproducts .

- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the carbamate product. Side reactions (e.g., Fmoc deprotection) are minimized by avoiding acidic or basic conditions during synthesis .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

- Methodological Answer:

- Mass Spectrometry (ESI-MS): Validates molecular weight (e.g., [M+Na]+ peak at m/z 572.20 as reported) and detects impurities .

- NMR Spectroscopy: 1H/13C NMR confirms regiochemistry (e.g., aromatic proton splitting patterns and Fmoc methylene signals at δ ~4.2–4.4 ppm) .

- HPLC: Reverse-phase C18 columns (ACN/water gradient) assess purity (>95% typically required for biological studies) .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315/H319 hazards) .

- Ventilation: Use fume hoods to avoid inhalation of dust (H335 risk).

- Spill Management: Collect solid residues with absorbent pads, avoid water flushing, and dispose as hazardous waste .

- Storage: Keep in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield in large-scale syntheses?

- Methodological Answer:

- Solvent Selection: Replace DMF with THF or acetonitrile to reduce side-product formation during scale-up.

- Temperature Control: Maintain 0–5°C during coupling to suppress Fmoc group hydrolysis.

- Catalyst Use: Add DMAP (4-dimethylaminopyridine) to accelerate carbamate formation .

- Workflow Integration: Employ flow chemistry for continuous purification, reducing manual handling and improving reproducibility .

Q. What strategies resolve contradictions between X-ray crystallography and spectroscopic data for this compound?

- Methodological Answer:

- Crystal Packing Analysis: X-ray data (e.g., R factor = 0.095) may reveal conformational polymorphism, while NMR detects dynamic equilibria in solution. Compare torsion angles (e.g., Fmoc-phenyl dihedral angles) to identify discrepancies .

- Dynamic NMR Experiments: Variable-temperature 1H NMR can detect rotameric states (e.g., Fmoc group rotation) that crystallography might "freeze" in a single conformation .

- DFT Calculations: Validate spectroscopic vs. crystallographic data by simulating optimized geometries and comparing with experimental results .

Q. How does the 4-cyanophenyl moiety influence the compound’s stability under varying pH and temperature?

- Methodological Answer:

- pH Stability Studies: Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC. The electron-withdrawing cyano group enhances hydrolytic stability at acidic pH but may promote carbamate cleavage under strongly basic conditions .

- Thermal Analysis: TGA/DSC reveals decomposition temperatures (>200°C typical for Fmoc derivatives). Accelerated stability studies (40–60°C) predict shelf-life using Arrhenius models .

Q. What mechanistic insights explain its interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer:

- Docking Simulations: Use software like AutoDock to model the 4-cyanophenyl group’s role in π-π stacking with aromatic residues in binding pockets .

- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and entropy/enthalpy contributions.

- Fluorescence Quenching Assays: Monitor conformational changes in targets (e.g., tryptophan residue interactions) upon compound binding .

Data Analysis and Experimental Design

Q. How should researchers design experiments to assess the compound’s role in self-assembled molecular networks?

- Methodological Answer:

- STM Imaging: Deposit the compound on HOPG (highly oriented pyrolytic graphite) and analyze 2D lattice formation at liquid/solid interfaces. Vary temperature (e.g., 25–60°C) and concentration (0.1–1 mM) to study thermodynamic adsorption behavior .

- Langmuir-Blodgett Trough: Measure surface pressure-area isotherms to assess monolayer stability and intermolecular forces (e.g., Fmoc-driven hydrophobic interactions) .

Q. What computational methods validate its electronic structure and reactivity?

- Methodological Answer:

- Frontier Molecular Orbital (FMO) Analysis: Calculate HOMO-LUMO gaps (e.g., using Gaussian 09) to predict sites of electrophilic/nucleophilic attack .

- Molecular Dynamics (MD): Simulate solvation effects in biological media (e.g., water/DMSO mixtures) to correlate with experimental solubility data .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.